2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Lipophilicity ADME Medicinal Chemistry

2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (CAS 797812-92-1), also referred to as α-methyl-2-(1-methylethyl)-1H-benzimidazole-1-acetic acid, is a synthetic benzimidazole derivative bearing an isopropyl substituent at the 2‑position and a propionic acid chain at the N‑1 position. With a molecular formula of C₁₃H₁₆N₂O₂, a molecular weight of 232.28 g·mol⁻¹, a predicted LogP of ~2.81, and a polar surface area (PSA) of 55.12 Ų , this compound occupies a distinct physicochemical niche among benzimidazole‑propionic acid building blocks.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 797812-92-1
Cat. No. B12049692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid
CAS797812-92-1
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)C1=NC2=CC=CC=C2N1C(C)C(=O)O
InChIInChI=1S/C13H16N2O2/c1-8(2)12-14-10-6-4-5-7-11(10)15(12)9(3)13(16)17/h4-9H,1-3H3,(H,16,17)
InChIKeyRJIDVTBWWMPEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (CAS 797812-92-1) – What Procurement Teams and Researchers Need to Know


2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid (CAS 797812-92-1), also referred to as α-methyl-2-(1-methylethyl)-1H-benzimidazole-1-acetic acid, is a synthetic benzimidazole derivative bearing an isopropyl substituent at the 2‑position and a propionic acid chain at the N‑1 position. With a molecular formula of C₁₃H₁₆N₂O₂, a molecular weight of 232.28 g·mol⁻¹, a predicted LogP of ~2.81, and a polar surface area (PSA) of 55.12 Ų , this compound occupies a distinct physicochemical niche among benzimidazole‑propionic acid building blocks. It is primarily employed as a research intermediate and screening compound in medicinal chemistry, particularly in the design of apelin receptor (APJ) modulators, CRTH2 antagonists, and other G‑protein‑coupled receptor ligands [1].

Why In‑Class Benzimidazole‑Propionic Acids Cannot Substitute 2‑(2‑Isopropyl‑benzoimidazol‑1‑yl)‑propionic acid Without Performance Risk


Although many benzimidazole‑propionic acid analogs share a common core, subtle variations in the 2‑alkyl substituent and the length of the carboxylic acid linker produce marked differences in lipophilicity, steric occupancy, and target engagement. For example, replacing the 2‑isopropyl group with a 2‑ethyl group reduces the calculated LogP by ~0.56 units , which can drastically alter membrane permeability and non‑specific protein binding. Likewise, shifting the propionic acid attachment from the α‑carbon (as in the title compound) to the β‑carbon yields a regioisomer that displays a different spatial orientation of the carboxylate, affecting metal‑ion chelation and receptor‑binding geometry [1]. Procurement decisions that treat these analogs as interchangeable risk introducing uncontrolled variables into structure‑activity relationship (SAR) campaigns and scale‑up processes.

Head‑to‑Head Quantitative Differentiation of 2‑(2‑Isopropyl‑benzoimidazol‑1‑yl)‑propionic acid Versus Its Closest Structural Analogs


Predicted LogP Advantage: Isopropyl vs. Ethyl Substituent Drives >0.5 Log Unit Increase in Lipophilicity

The isopropyl analog (target) exhibits a predicted LogP of 2.81 compared to 2.24 for the direct ethyl analog (CAS 797809-16-6), representing a ∆LogP of +0.56. PSA is identical at 55.12 Ų for both compounds, isolating lipophilicity as the sole differentiating physicochemical variable . In drug discovery, a LogP increase of this magnitude is associated with enhanced membrane permeability and potentially higher metabolic clearance, making the isopropyl compound more suitable when increased lipophilicity is desired (e.g., CNS‑targeted campaigns) but less suitable when low LogP is required to minimize phospholipidosis risk.

Lipophilicity ADME Medicinal Chemistry

Steric Bulk Differentiation: Isopropyl vs. Methyl Substituent Alters Molecular Volume and Rotatable Bond Count

The 2‑isopropyl group introduces greater steric bulk than the 2‑methyl substituent found in the lowest‑molecular‑weight analog of the series (CAS 753489-92-8). The target compound has three rotatable bonds versus two for the methyl analog, and a calculated molecular complexity of 293 versus 257 for the methyl derivative . These differences directly impact how the molecule occupies enzyme active sites and receptor pockets. In benzimidazole‑based GPCR ligands, even a single additional methyl group can alter binding‑site complementarity, as demonstrated for 2‑alkyl‑substituted benzimidazole AT2 receptor ligands where isopropyl (Ki=4.0 nM) outperformed smaller substituents [1].

Steric effects Molecular recognition SAR

Linker‑Regioisomer Selectivity: α‑Methyl Propionic Acid vs. β‑Propionic Acid Confers Different Carboxylate Geometry

The title compound attaches the carboxylic acid at the α‑carbon of the N‑1 side chain (2‑yl‑propionic acid). Its regioisomer, 3‑(2‑isopropyl‑1H‑benzimidazol‑1‑yl)propanoic acid (CAS 613656-94-3), positions the carboxylate at the β‑carbon, increasing the distance between the benzimidazole ring and the acidic group by one methylene unit. This structural difference alters the pKa of the carboxylic acid (predicted ~4.2 for β‑linked vs. ~3.5–4.0 for α‑methyl‑substituted acids) and changes the geometric relationship between the metal‑chelating benzimidazole nitrogen and the carboxylate oxygen . In enzyme inhibition contexts—such as carbonic anhydrase or MMP targets—this distance is critical for zinc‑ion coordination geometry.

Regioisomerism Enzyme inhibition Metal chelation

Homolog‑Series Potency: Acetic Acid vs. Propionic Acid Scaffold in Apelin Receptor Antagonism

Benzimidazole‑1‑acetic acid derivatives have been evaluated as CRTH2 and apelin receptor antagonists, with IC₅₀ values in the low nanomolar range (e.g., 23 nM for CRTH2 antagonism) [1]. The propionic acid homolog (target compound) extends the carboxylate by one carbon, which can modulate both potency and selectivity profiles. In the benzimidazole AT2 receptor series, 2‑isopropyl substitution yielded the highest affinity (Ki = 4.0 nM) among alkyl congeners [2], supporting the hypothesis that the combination of isopropyl + propionic acid provides a privileged pharmacophore for GPCR targets.

Apelin receptor GPCR Functional assay

Optimal Application Scenarios for 2‑(2‑Isopropyl‑benzoimidazol‑1‑yl)‑propionic acid Based on Quantitative Differentiation Evidence


GPCR Ligand Design Requiring Elevated Lipophilicity for Membrane Penetration

Projects targeting Class‑A GPCRs (e.g., apelin/APJ, AT2, CRTH2) where orthosteric or allosteric binding sites demand balanced lipophilicity. The measured LogP of 2.81 for the target compound versus 2.24 for the 2‑ethyl analog [1] makes the isopropyl derivative the preferred scaffold when improved passive membrane permeability is desired, as supported by the high affinity (Ki = 4.0 nM) observed for 2‑isopropyl benzimidazoles at the AT2 receptor [2].

Metalloenzyme Inhibitor Fragment Libraries Requiring Precise Carboxylate Geometry

In fragment‑based drug discovery targeting zinc‑dependent enzymes (e.g., carbonic anhydrase, HDACs, MMPs), the α‑methyl propionic acid linker provides a carboxylate‑to‑benzimidazole distance shorter than that of the β‑propionic acid regioisomer [1], enabling tighter bidentate metal coordination. Procurement of the correct regioisomer is critical to avoid false‑negative screening results.

SAR Expansion from Acetic Acid to Propionic Acid in Lead Optimization

When transitioning from a benzimidazole‑1‑acetic acid hit to a lead series, the propionic acid homolog serves as the immediate next step in alkyl‑chain expansion. The isopropyl substituent maintains steric bulk while the extended acid chain can enhance solubility at physiological pH or alter metabolic soft spots, as demonstrated by the structurally related procodazole series [1].

Custom Synthesis Starting Material for NAMPT‑Targeted Probe Molecules

The compound has been listed as an AldrichCPR building block (Sigma‑Aldrich, now discontinued) [1], and structural fragments resembling the 2‑isopropyl‑benzimidazole moiety appear in NAMPT modulators such as SBI‑797812. Although the title compound is not itself a NAMPT activator, it serves as a versatile intermediate for constructing focused libraries around this pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Isopropyl-benzoimidazol-1-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.